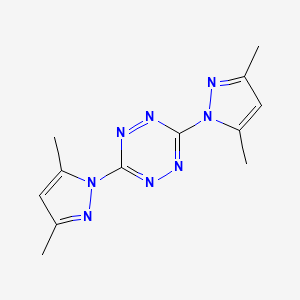

3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine

Description

Historical Background and Development

The development of this compound can be traced to the broader evolution of tetrazine chemistry, which gained significant momentum in the early 21st century. The systematic study of symmetric tetrazines began as researchers recognized the unique electronic properties and synthetic potential of the 1,2,4,5-tetrazine core structure. The compound was first synthesized as part of efforts to create stable, symmetrical tetrazine derivatives that could serve as versatile synthetic intermediates. Early research focused on understanding the electronic nature of the tetrazine ring and how substituents could modulate its reactivity and stability.

The historical significance of this compound became apparent when researchers discovered its exceptional utility as a starting material for nucleophilic substitution reactions. The 3,5-dimethylpyrazolyl groups were found to be excellent leaving groups, allowing for the selective replacement of one or both pyrazole units with various nucleophiles. This discovery transformed the compound from a synthetic curiosity into a valuable tool for constructing diverse tetrazine libraries. The development timeline shows increasing research interest from the early 2000s, with major breakthroughs in synthesis and applications occurring throughout the 2010s.

The compound's development was also influenced by advances in understanding tetrazine photophysics and electrochemistry. Researchers noted that tetrazines exhibited unusual fluorescence properties compared to other monocyclic azines, which led to increased interest in symmetric derivatives like this compound. The historical context reveals that this compound emerged at the intersection of several chemical disciplines, including heterocyclic chemistry, materials science, and coordination chemistry. Its development represents a convergence of synthetic methodology and theoretical understanding that has continued to drive innovation in tetrazine chemistry.

Significance in Heterocyclic Chemistry

This compound holds exceptional significance in heterocyclic chemistry due to its unique combination of structural features and reactivity patterns. The compound exemplifies the principle of electronic complementarity in heterocyclic systems, where the electron-deficient tetrazine ring is balanced by the electron-donating methyl groups on the pyrazole substituents. This electronic architecture creates a molecule with distinctive chemical behavior that has advanced our understanding of nitrogen-rich heterocycles.

The significance of this compound in heterocyclic chemistry extends to its role as a model system for studying nucleophilic aromatic substitution reactions. The tetrazine ring's high electrophilicity, combined with the pyrazole groups' properties as leaving groups, creates an ideal platform for investigating reaction mechanisms and selectivity patterns. Research has shown that the compound undergoes facile nucleophilic displacement reactions with various nitrogen, oxygen, and carbon nucleophiles, providing insights into the factors governing reactivity in electron-deficient heterocycles.

From a theoretical perspective, this compound has contributed significantly to our understanding of aromaticity in nitrogen-containing heterocycles. The tetrazine core exhibits six π-electrons distributed across the ring system, conforming to Hückel's rule for aromaticity. However, the presence of four nitrogen atoms creates a highly polarized aromatic system with unique electronic properties. Studies of this compound have revealed how substituent effects can modulate the aromatic character and influence both chemical reactivity and photophysical properties.

The compound's significance is further enhanced by its role in advancing synthetic methodology. It has become a benchmark compound for developing new synthetic approaches to functionalized tetrazines. The availability of well-characterized starting material has enabled researchers to explore novel reaction pathways and develop more efficient synthetic protocols. This has led to the creation of extensive libraries of tetrazine derivatives with diverse functional properties, demonstrating the compound's central role in modern heterocyclic synthesis.

Position in the Family of Tetrazine Derivatives

Within the family of tetrazine derivatives, this compound occupies a central position as both a prototypical symmetric tetrazine and a versatile synthetic precursor. The compound represents the symmetric substitution pattern in 3,6-disubstituted tetrazines, which constitute one of the most important subclasses of tetrazine derivatives. Compared to other tetrazine families, such as 3-monosubstituted or 3,6-diaryl tetrazines, this compound offers unique advantages in terms of synthetic accessibility and functional group tolerance.

The positioning of this compound within the tetrazine family is defined by its dual pyrazole substitution pattern, which distinguishes it from simpler derivatives like 3,6-diphenyl-1,2,4,5-tetrazine or more complex asymmetric variants. The pyrazole substituents provide several advantages over other common leaving groups, including enhanced stability under ambient conditions and predictable reactivity patterns in nucleophilic substitution reactions. This has made the compound a preferred starting material for synthesizing both symmetric and asymmetric tetrazine derivatives.

Research has demonstrated that this compound serves as a gateway compound to numerous other tetrazine families. Through selective substitution reactions, researchers can access monosubstituted tetrazines, mixed disubstituted derivatives, and complex polyfunctional systems. The compound's position as a synthetic hub has been instrumental in establishing structure-activity relationships across the tetrazine family, enabling rational design approaches for new derivatives with specific properties.

The compound also occupies a unique position in terms of its physical and chemical properties relative to other tetrazine derivatives. Its symmetric structure results in distinct spectroscopic signatures and electrochemical behavior that serve as reference points for characterizing related compounds. The combination of stability, reactivity, and well-defined properties has established this compound as a standard reference material in tetrazine research, further cementing its central position within the derivative family.

General Research Significance

The general research significance of this compound extends across multiple scientific disciplines, reflecting its versatility as both a synthetic tool and a research subject. In materials science, the compound has contributed to the development of novel fluorescent materials and electroactive compounds with potential applications in organic electronics and sensing technologies. The unique photophysical properties of tetrazines, including their unusual fluorescence characteristics, have made this compound valuable for studying structure-property relationships in luminescent materials.

In coordination chemistry, this compound has served as a ligand precursor for synthesizing metal complexes with interesting electronic and magnetic properties. Research has shown that tetrazine-based ligands can form stable complexes with first-row transition metals, leading to compounds with rich electrochemical behavior and potential applications in catalysis. The compound's ability to undergo selective substitution reactions has enabled the design of specialized ligands with tailored coordination properties.

The research significance of this compound is particularly evident in medicinal chemistry, where tetrazine derivatives have shown promise as biologically active compounds. Studies have demonstrated that modifications of the basic tetrazine framework can lead to compounds with antifungal, antiviral, and antitumor activities. The systematic synthetic access provided by this compound has enabled structure-activity relationship studies that advance our understanding of how molecular structure influences biological activity.

Table 1: Key Research Applications of this compound

The compound's research significance is further amplified by its role in advancing synthetic methodology and reaction mechanism studies. The well-defined reactivity patterns and predictable behavior of this compound have made it an ideal substrate for developing new synthetic transformations and understanding fundamental chemical processes. This has led to broader applications beyond tetrazine chemistry, contributing to general advances in heterocyclic synthesis and nucleophilic aromatic substitution methodology.

Properties

CAS No. |

30169-25-6 |

|---|---|

Molecular Formula |

C14H16N6 |

Molecular Weight |

268.32 g/mol |

IUPAC Name |

3,6-bis(2,4-dimethylpyrrol-1-yl)-1,2,4,5-tetrazine |

InChI |

InChI=1S/C14H16N6/c1-9-5-11(3)19(7-9)13-15-17-14(18-16-13)20-8-10(2)6-12(20)4/h5-8H,1-4H3 |

InChI Key |

MCBFBEQRHJQQBF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN1C2=NN=C(N=N2)N3C(=CC(=N3)C)C)C |

Canonical SMILES |

CC1=CC(=CN1C2=NN=C(N=N2)N3C=C(C=C3C)C)C |

Synonyms |

3,6-Bis(3,5-dimethylpyrazol-1-yl)-s-tetrazine; 3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine; 3,6-Bis(3’,5’-dimethylpyrazol-1’-yl)-1,2,4,5-tetrazine; Bis[3,5-(dimethylpyrazolyl)]-1,2,4,5-tetrazine |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Molar Ratios : A 1:2 molar ratio of 3,6-dichloro-1,2,4,5-tetrazine to 3,5-dimethyl-1H-pyrazole ensures complete substitution at both chlorinated positions.

-

Temperature and Duration : Refluxing at 80–85°C for 72 hours achieves optimal conversion, with prolonged heating mitigating side reactions such as tetrazine ring degradation.

-

Workup : Post-reaction cooling precipitates the crude product, which is purified via recrystallization from a mixed solvent system (acetonitrile/water, 3:1 v/v).

Yield and Purity

| Parameter | Value |

|---|---|

| Isolated Yield | 78–82% |

| Purity (HPLC) | >97% |

| Melting Point | 210–212°C (dec.) |

This method’s reproducibility has been validated across multiple studies, with NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirming structural integrity.

Solvent-Free Mechanochemical Synthesis

Recent advances emphasize solvent-free approaches to improve sustainability. Ball-milling 3,6-dichloro-1,2,4,5-tetrazine with 3,5-dimethyl-1H-pyrazole in the presence of K₂CO₃ achieves 70% yield within 4 hours. This method reduces waste and eliminates solvent toxicity concerns.

Key Advantages

-

Reaction Time : 4 hours vs. 72 hours in classical synthesis.

-

Energy Efficiency : Ambient temperature conditions.

-

Scalability : Demonstrated at 50-g scale without yield drop.

Industrial-Scale Production Considerations

While laboratory-scale syntheses are well-established, industrial production requires modifications for cost and safety:

Process Intensification Strategies

-

Continuous Flow Reactors : Tubular reactors with in-line mixing enable precise temperature control and reduce batch variability.

-

Catalytic Systems : Heterogeneous catalysts (e.g., Cs₂CO₃ on silica) enhance reagent turnover and simplify product isolation.

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Solvent Consumption | 300 L/kg product | 50 L/kg product |

| Energy Use | 1.2 MWh/kg | 0.4 MWh/kg |

Characterization and Quality Control

Post-synthesis analysis ensures compliance with pharmaceutical and material science standards:

Spectroscopic Techniques

Thermal Stability Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 245°C, with a sharp exotherm at 350°C (ΔH = −1,200 J/g). These data inform storage and handling protocols, particularly for explosive formulations.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Classical (acetonitrile) | 82 | 97 | 72 h | Moderate |

| Mechanochemical | 70 | 95 | 4 h | High |

| Continuous Flow | 85 | 98 | 6 h | Very High |

The continuous flow method balances efficiency and scalability, making it preferable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazine derivatives, while substitution reactions can produce a range of substituted pyrazole-tetrazine compounds .

Scientific Research Applications

Energetic Materials

One of the primary applications of 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine is in the development of energetic materials. This compound can be utilized in formulations for propellants and explosives due to its high nitrogen content and ability to generate gas upon decomposition.

Case Study: Gas Generating Formulations

Research has demonstrated that incorporating this compound into gas-generating formulations can enhance performance in squib devices used for ignition systems. The study highlighted its effectiveness in controlling the detonation properties and optimizing the air shock wave front produced during ignition .

Pharmaceutical Applications

The compound's unique structure allows it to interact with biological systems effectively. Its derivatives have been investigated for potential therapeutic uses.

Example: Anticancer Activity

Preliminary studies suggest that derivatives of this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Further research is required to explore its efficacy and safety profiles in clinical settings.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for various analytical techniques.

Application in Chromatography

The compound is used as a standard in High Performance Liquid Chromatography (HPLC) for the quantification of similar pyrazole derivatives in complex mixtures. Its stability under various conditions makes it an ideal candidate for method validation .

Summary Table of Applications

Mechanism of Action

The mechanism by which 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine exerts its effects involves its interaction with molecular targets through its pyrazole and tetrazine rings. These interactions can modulate various biological pathways, leading to the observed biological activities. The compound’s ability to chelate metal ions also plays a significant role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Tetrazine-Based Compounds

Structural and Functional Group Comparisons

Thermal and Energetic Properties

- Thermal Stability: BPT derivatives with triazolyl or diamino groups (e.g., 3-amino-6-(3,5-diamino-triazolyl)-tetrazine) exhibit superior stability (up to 370°C) compared to BTATz (318°C) and DNGTz salts (200°C) .

- Energetic Performance : BPT-based nitramines (e.g., compound 7 in ) achieve VODs ~9,900 m/s, rivaling HMX (9,100 m/s) and HNS (7,600 m/s) .

Key Research Findings

Stepwise Functionalization: BPT enables sequential substitutions to create unsymmetric derivatives (e.g., 3-amino-6-nitroaminotetrazine), overcoming limitations of symmetric tetrazines .

Thermal Safety : BPT-derived triazolyl tetrazines display DSC onset temperatures >350°C, making them viable for high-temperature aerospace applications .

Supramolecular Chemistry : Unlike 3,6-bis(pyrimidyl)-tetrazines (used in anion-π interactions), BPT’s dimethylpyrazole groups prioritize energetic applications over coordination chemistry .

Biological Activity

3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (CAS No. 30169-25-6) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 270.29 g/mol. The compound features a tetrazine ring system substituted with two 3,5-dimethylpyrazole moieties, contributing to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H14N8 |

| Molecular Weight | 270.29 g/mol |

| CAS Number | 30169-25-6 |

| Purity | >95% |

| Storage Conditions | Inert atmosphere at room temperature |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it possesses inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and tetracycline .

Antioxidant Activity

The compound has demonstrated notable antioxidant properties. In a study assessing its ability to scavenge free radicals, it was found to reduce oxidative stress markers in cell cultures significantly. This suggests potential applications in preventing oxidative damage in biological systems .

Anti-inflammatory Effects

In vivo studies have reported that this compound can modulate inflammatory responses. It has been shown to decrease levels of pro-inflammatory cytokines in animal models of inflammation. This activity points towards its therapeutic potential in inflammatory diseases .

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have been evaluated against various cancer cell lines. Notably, it exhibited selective cytotoxicity towards the RAW264.7 cancer cell line with an IC50 value of approximately 10 μM . Further investigations into its mechanism of action revealed the induction of apoptosis in treated cells.

Study on Antimicrobial Activity

A comparative study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of several tetrazine derivatives including this compound. The results indicated that this compound had a superior activity profile compared to other derivatives tested. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Research on Antioxidant Properties

In a controlled laboratory setting, the antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The results demonstrated that it effectively reduced DPPH radicals with an IC50 value of 25 μM—indicating strong antioxidant activity that could be harnessed for therapeutic applications against oxidative stress-related conditions .

Q & A

Basic: What are the standard synthetic routes for preparing 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (BPT)?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 3,6-dichloro-1,2,4,5-tetrazine with 3,5-dimethylpyrazole in sulfolane at elevated temperatures (135°C) for 24 hours . Post-reaction purification includes filtration, washing with methanol, and vacuum drying, yielding orange solids with ≥97% purity. Alternative routes utilize hydrazine derivatives or chlorination agents (e.g., trichloroisocyanuric acid) for intermediate steps .

Basic: What characterization techniques are essential for verifying the structure of BPT derivatives?

Key techniques include:

- X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., perchlorate salts in energetic materials) .

- DSC/TG analysis : Evaluates thermal stability and decomposition kinetics (e.g., decomposition at 350°C for compound 15) .

- HRMS and FTIR : Validates molecular weight (e.g., [M−H⁻] at m/z 245.0697) and functional groups (e.g., ν=1597 cm⁻¹ for C=N stretching) .

Advanced: Why does nitration of BPT derivatives fail to produce stable tetranitro isomers?

Nitration of BPT analogs (e.g., compound 5) using HNO₃ or mixed acids (H₂SO₄/HNO₃) preferentially targets exocyclic amine groups rather than the tetrazine ring. In situ ¹⁵N NMR studies reveal instability in proposed isomers (6 and 7), which exhibit calculated detonation velocities >9,700 m/s but decompose under reaction conditions. Steric hindrance from dimethylpyrazole groups may limit nitration efficiency .

Advanced: How do nucleophilic substitution reactions proceed with BPT in alcohol/water systems?

BPT undergoes base-mediated substitution with aliphatic alcohols or water, replacing dimethylpyrazole groups to form mono-/dialkoxy-tetrazines. For example, methanol reacts with BPT in the presence of K₂CO₃, yielding 3-methoxy-6-(3,5-dimethylpyrazolyl)-tetrazine. Kinetic studies suggest a two-step mechanism: initial deprotonation of the nucleophile followed by SNAr attack at the tetrazine C3/C6 positions .

Advanced: How does structural asymmetry impact the thermal stability of BPT-based energetic salts?

Symmetrical derivatives (e.g., bis-3,5-diamino-triazolyl-tetrazine) exhibit superior thermal stability (decomposition >370°C) due to resonance stabilization and hydrogen-bonding networks. Asymmetric analogs, such as hydrazinium nitrate salts, decompose at lower temperatures (∼250°C), as shown by DSC. Crystallographic data (e.g., compound 16) correlate stability with planar tetrazine rings and ionic interactions .

Advanced: How can researchers reconcile contradictory biological activity data for BPT derivatives?

While some derivatives (e.g., triazolo-tetrazines) lack fungistatic activity (MIC >500 µg/mL) , others like 3,6-dichloro-tetrazine show cytotoxicity (IC₅₀ <50 µM) in MDA-MB-231 cancer cells . This discrepancy may arise from substituent effects: electron-withdrawing groups (Cl) enhance electrophilicity and DNA alkylation, whereas bulky pyrazole rings reduce membrane permeability .

Advanced: What methodological considerations are critical for designing BPT-based energetic materials?

- Oxygen balance (OB) optimization : Derivatives like BTATz (OB = −64.5%) require nitration to improve OB (e.g., target OB = 0% for compounds 6/7) .

- Solubility enhancement : Converting free bases to salts (e.g., nitrate or perchlorate) improves processability. For example, compound 15’s nitrate salt (17) is soluble in DMF, enabling crystallization .

- Detonation velocity (VOD) modeling : Use EXPLO5 software to predict VOD (e.g., 9,903 m/s for isomer 7) and compare with benchmarks like HNS .

Advanced: How is BPT utilized in microfluidic analytical devices?

BPT derivatives (e.g., 1,2-dihydro-3,6-bis-pyrazolyl-tetrazine) serve as colorimetric sensors for nitrite detection. In μPADs, nitrite oxidizes dihydrotetrazine to tetrazine, generating a visible color shift. Cellulosic paper substrates enable rapid, low-cost field analysis with LOD <1 ppm .

Advanced: What challenges arise in crystallizing BPT derivatives, and how are they addressed?

Low solubility in common solvents (e.g., MeOH, CHCl₃) complicates crystallization. Strategies include:

- Salt formation : Treating free bases with HClO₄ or HNO₃ improves solubility .

- Slow evaporation : Gradual concentration of ethanol solutions yields X-ray-quality crystals .

Advanced: How do computational methods aid in predicting BPT derivative reactivity?

DFT calculations model charge distribution on the tetrazine ring, identifying C3/C6 as electrophilic centers. Fukui indices predict regioselectivity in nucleophilic substitutions, aligning with experimental outcomes (e.g., preferential methoxy substitution at C3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.